molecular formula C6H3BCl2F4N2 B1353932 2,6-Dichlorobenzenediazonium tetrafluoroborate CAS No. 387-41-7

2,6-Dichlorobenzenediazonium tetrafluoroborate

Cat. No.: B1353932
CAS No.: 387-41-7
M. Wt: 260.81 g/mol
InChI Key: SRGRGNRKFZLMBT-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H3Cl2N2BF4. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is known for its use in various chemical reactions, particularly in the synthesis of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,6-dichloroaniline. The process involves the reaction of 2,6-dichloroaniline with nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to form the diazonium chloride. This intermediate is then treated with tetrafluoroboric acid (HBF4) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzenediazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

    Coupling Reactions: It can react with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions typically occur under mild conditions.

    Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually carried out in an acidic medium.

    Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

Major Products Formed

    Substitution Reactions: Products include 2,6-dichlorobenzene derivatives with various substituents.

    Coupling Reactions: Azo dyes with vibrant colors.

    Reduction Reactions: 2,6-dichloroaniline.

Scientific Research Applications

2,6-Dichlorobenzenediazonium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzenediazonium tetrafluoroborate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical assays, the compound reacts with specific biomolecules, leading to color changes that indicate the presence of the target analyte .

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium tetrafluoroborate: Similar in structure but lacks the chlorine substituents.

    2,4-Dichlorobenzenediazonium tetrafluoroborate: Similar but with chlorine substituents at different positions on the aromatic ring.

Uniqueness

2,6-Dichlorobenzenediazonium tetrafluoroborate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. The presence of chlorine atoms can also affect the compound’s stability and solubility in different solvents .

Properties

IUPAC Name

2,6-dichlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRGNRKFZLMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191994
Record name 2,6-Dichlorobenzenediazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387-41-7
Record name Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobenzenediazonium tetrafluoroborate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichlorobenzenediazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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